molecular formula C7H13NO2S2 B14711433 2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid CAS No. 20622-37-1

2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid

Cat. No.: B14711433
CAS No.: 20622-37-1
M. Wt: 207.3 g/mol
InChI Key: CFSDZVVRUHVZMH-UHFFFAOYSA-N
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Description

2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid is a unique organic compound characterized by the presence of an amino group and a dithiolan ring attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-bromobutanoic acid with 1,3-dithiolane in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid involves its interaction with specific molecular targets. The dithiolan ring can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid is unique due to the presence of the dithiolan ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot .

Properties

CAS No.

20622-37-1

Molecular Formula

C7H13NO2S2

Molecular Weight

207.3 g/mol

IUPAC Name

2-amino-4-(1,3-dithiolan-2-yl)butanoic acid

InChI

InChI=1S/C7H13NO2S2/c8-5(7(9)10)1-2-6-11-3-4-12-6/h5-6H,1-4,8H2,(H,9,10)

InChI Key

CFSDZVVRUHVZMH-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)CCC(C(=O)O)N

Origin of Product

United States

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